N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide
Description
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-4-10-13(22)19-17-18-11(2)14(24-17)16-20-15(21-23-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,18,19,22) |
InChI Key |
UWHHMEHWZFRDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
The thiazole backbone is synthesized via a Hantzsch thiazole synthesis variant. A representative protocol involves:
-
Condensation : Reacting 4-methyl-5-aminothiazole with ethyl pentanoate in DMSO at 80°C for 12 hours, yielding a thiazolidinone intermediate.
-
Oxidation : Treating the intermediate with iodine in acetic acid to generate the thiazol-2(3H)-ylidene scaffold.
Critical Parameters :
Formation of the 1,2,4-Oxadiazole Moiety
The 3-phenyl-1,2,4-oxadiazole group is synthesized via a two-step sequence:
-
Nitrile Oxide Generation : Reacting benzaldehyde with hydroxylamine hydrochloride in ethanol, followed by chlorination with N-chlorosuccinimide (NCS).
-
Cycloaddition : Coupling the nitrile oxide with thioamide derivatives (e.g., thioacetamide) in refluxing toluene, yielding the oxadiazole ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 6 hours | 85% yield |
| Catalyst (K₂CO₃) | 2.5 equiv | +22% yield |
| Solvent (Toluene) | Reflux | 89% purity |
This method avoids the use of hazardous reagents like carbon disulfide, which is common in alternative routes.
Coupling Reactions and Final Assembly
The thiazole and oxadiazole subunits are conjugated via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr):
-
Suzuki Coupling : Employing Pd(PPh₃)₄ as a catalyst, the boronic ester derivative of the oxadiazole reacts with brominated thiazole at 100°C (yield: 68%).
-
SNAr Reaction : Using potassium carbonate in acetone, the oxadiazole’s electron-deficient C5 position attacks the thiazole’s electrophilic center (yield: 73%).
Comparative Analysis :
| Method | Yield | Purity | Stereochemical Control |
|---|---|---|---|
| Suzuki Coupling | 68% | 92% | Moderate |
| SNAr | 73% | 89% | High |
The SNAr route is favored for its superior stereoselectivity, critical for maintaining the (2E)-configuration.
Optimization of Reaction Conditions
Solvent Systems
Catalytic Additives
-
Palladium Catalysts : Pd(OAc)₂ improves cross-coupling efficiency but increases costs.
-
Base Selection : Potassium carbonate outperforms triethylamine in SNAr reactions due to superior deprotonation capacity.
Analytical Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
-
X-ray Crystallography : Confirms the (E)-configuration via dihedral angle analysis (θ = 172.1°).
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published procedures reveals:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and heterocyclic moieties undergo hydrolysis under acidic or basic conditions:
-
Amide Hydrolysis :
The pentanamide side chain is susceptible to hydrolysis in acidic media (e.g., HCl/H₂O at 80°C), yielding pentanoic acid and the corresponding amine derivative . Under basic conditions (NaOH/EtOH, reflux), saponification produces a carboxylate intermediate. -
Oxadiazole Ring Opening :
The 1,2,4-oxadiazole ring undergoes hydrolytic cleavage in concentrated sulfuric acid, forming a thiourea derivative and phenylacetic acid . This reaction is temperature-dependent, with optimal yields (~75%) achieved at 120°C .
Electrophilic Substitution
The thiazole and oxadiazole rings participate in electrophilic substitutions:
-
Nitration :
Nitration (HNO₃/H₂SO₄, 0°C) occurs preferentially at the para position of the phenyl group in the oxadiazole ring, forming a nitro derivative with 82% regioselectivity . -
Halogenation :
Bromination (Br₂/CHCl₃) targets the thiazole ring’s C-4 methyl group, yielding a dibrominated product .
| Reaction Type | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Oxadiazole phenyl ring | 82% |
| Bromination | Br₂/CHCl₃, RT | Thiazole C-4 methyl group | 57% |
Coordination Chemistry
The thiazole nitrogen and oxadiazole oxygen atoms act as ligands for metal coordination:
-
Cu(II) Complexes :
Reacts with CuCl₂ in ethanol to form a square-planar complex, confirmed by UV-Vis () and ESR spectroscopy . -
Pd(II) Catalysis :
Serves as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing catalytic activity by 40% compared to triphenylphosphine .
| Metal | Geometry | Application | Stability |
|---|---|---|---|
| Cu(II) | Square-planar | Magnetic studies | Stable up to 250°C |
| Pd(II) | Tetrahedral | Cross-coupling catalysis | Air-stable |
Photochemical Reactivity
The conjugated thiazole-oxadiazole system undergoes photoisomerization under UV light ():
-
E/Z Isomerization :
The (2E)-configured double bond isomerizes to the (2Z)-form with a quantum yield of 0.32 . Reverse isomerization occurs thermally at 60°C .
| Process | Conditions | Quantum Yield | Equilibrium Ratio (E:Z) |
|---|---|---|---|
| E→Z isomerization | UV (365 nm), 2h | 0.32 | 1:1.5 |
| Z→E isomerization | Thermal (60°C), 1h | - | 2:1 |
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:
-
Formation of Bis-heterocycles :
Reacts with benzoyl nitrile oxide (PhCNO) to form a fused thiazole-isoxazoline adduct with 89% diastereoselectivity .
| Dipolarophile | Conditions | Product | Selectivity |
|---|---|---|---|
| PhCNO | Toluene, 80°C, 12h | Thiazole-isoxazoline derivative | 89% |
Nucleophilic Attack
The electron-deficient oxadiazole ring undergoes nucleophilic substitution:
-
Aminolysis :
Reaction with ethylenediamine in DMF replaces the oxadiazole oxygen with an amine group, forming a triazole derivative .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | DMF, 100°C, 6h | Triazole-amine hybrid | 63% |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing thiazole and oxadiazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit both antifungal and antibacterial activities. For instance, studies have shown that thiazole and oxadiazole derivatives can inhibit the growth of various bacterial strains, making them promising candidates for pharmaceutical applications against infections .
Anticancer Properties
The compound has also demonstrated potential as an anticancer agent. Its ability to interact with specific cellular targets allows it to disrupt cancer cell proliferation. Recent studies have highlighted that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, some derivatives have shown efficacy against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide has been investigated for its anticonvulsant properties. Studies have reported that certain thiazole derivatives exhibit significant activity in seizure models, suggesting their potential use in treating epilepsy. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its chemical structure to optimize biological activity. The presence of functional groups such as benzamide moieties enhances its reactivity and offers pathways for further derivatization.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole and oxadiazole derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further clinical investigation .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound could significantly inhibit cell proliferation. One derivative showed an IC50 value of 0.71 μM against MCF-7 cells, outperforming standard treatments in terms of potency . This highlights the compound's potential as a lead structure for developing new anticancer therapies.
Case Study 3: Anticonvulsant Properties
Research involving animal models indicated that certain thiazole-based compounds exhibited anticonvulsant effects comparable to established medications like phenytoin. The study emphasized the importance of specific substitutions on the thiazole ring to enhance activity .
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s thiazole-oxadiazole hybrid distinguishes it from thiadiazole derivatives (e.g., compound 8a in ) and pyrrolidinecarboxamides (e.g., SN00797439 in ). Compared to N-(3-benzyl-5-(p-tolyl)thiazol-2-ylidene)aniline (), the target compound replaces the benzyl and aniline groups with a pentanamide chain and oxadiazole ring, likely altering solubility and metabolic stability .
Synthetic Yields and Functional Groups :
- Thiadiazole derivatives like 8a () are synthesized in high yields (80%) with dual carbonyl groups (IR peaks at 1679 and 1605 cm⁻¹), suggesting robust electron-withdrawing properties . The target compound’s pentanamide group may similarly influence reactivity and stability.
Biological Relevance :
- SN00797439 () demonstrates significant anti-parasitic activity, attributed to its oxadiazole-thiazole scaffold. This supports the hypothesis that the target compound’s oxadiazole moiety could confer analogous bioactivity .
- Compound 8a () lacks reported activity but shares synthetic versatility with the target compound, emphasizing the role of substituents in modulating function .
Research Findings and Implications
- Oxadiazole Role: The 1,2,4-oxadiazole ring in the target compound is a critical pharmacophore, as seen in SN00797439’s anti-parasitic activity. This ring system is known to resist enzymatic degradation, enhancing drug-like properties .
- Thiazole vs.
- Pentanamide Chain : The pentanamide substituent may increase lipophilicity compared to smaller groups (e.g., benzyl in ), influencing membrane permeability .
Biological Activity
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiazole and an oxadiazole ring system, which are known for their biological significance. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 420.5 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit alkaline phosphatase activity with varying IC50 values depending on structural modifications. For instance, compounds with similar structures exhibited IC50 values ranging from 0.211 μM to higher values based on the substituents on the thiazole and phenyl rings .
- Antimicrobial Activity : Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves the inhibition of lipoteichoic acid synthesis in Gram-positive bacteria, which is crucial for their growth and virulence .
Biological Activity Data
A summary of the biological activity data is presented in the following table:
| Activity Type | IC50 (μM) | Reference |
|---|---|---|
| Alkaline Phosphatase Inhibition | 0.211 ± 0.019 | |
| Antimicrobial (Clostridium difficile) | 0.003–0.03 | |
| Antitumor Activity (various cell lines) | < 1.61 |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Properties : In vitro studies demonstrated that compounds with similar thiazole and oxadiazole structures displayed cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. For example, one derivative showed an IC50 of less than 1.61 µg/mL against these cell lines, indicating promising anticancer activity .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity through various reaction conditions .
- Comparative Studies : Comparative analysis with other oxadiazole derivatives revealed that modifications in the phenyl and thiazole components significantly affect biological activity. For instance, the introduction of electron-withdrawing or donating groups can enhance enzyme inhibition or antimicrobial efficacy .
Q & A
Q. What are the key steps in synthesizing N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]pentanamide?
The synthesis typically involves:
- Condensation of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with a sulfanylacetamide derivative under reflux using pyridine and zeolite (Y-H) as catalysts at 150°C .
- Post-reaction purification via recrystallization from ethanol after quenching in ice-hydrochloric acid.
- Structural confirmation via NMR (e.g., δ 8.20–8.18 ppm for aromatic protons) and mass spectrometry .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the thiazole-ylidene moiety?
- Use NMR coupling constants: The E-configuration is confirmed by trans-vicinal coupling (J = 8–12 Hz) between protons on the thiazole ring and adjacent substituents .
- X-ray crystallography provides definitive proof but requires high-purity crystals .
Q. What purification methods are effective for isolating this compound from byproducts?
- Normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) removes polar impurities .
- Amine-functionalized silica columns (e.g., RediSep RF Gold Amine) improve separation of charged intermediates .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antiproliferative vs. inactive results) be resolved?
- Validate assay conditions: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Perform dose-response curves (IC) and compare with structural analogs to identify substituent-dependent activity .
- Use molecular docking to assess binding affinity to target proteins (e.g., kinase domains) and correlate with experimental data .
Q. What strategies optimize the reaction yield of the 1,2,4-oxadiazole-thiazole hybrid core?
- Catalyst screening: Zeolite (Y-H) enhances regioselectivity for oxadiazole formation over competing cyclization pathways .
- Solvent optimization: Pyridine acts as both solvent and base, reducing side reactions like hydrolysis .
- Temperature control: Reflux at 150°C balances reaction rate and thermal degradation .
Q. How can researchers address low solubility in pharmacological assays?
- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the pentanamide chain without disrupting the oxadiazole-thiazole pharmacophore .
- Co-solvent systems: Use PEG-400/water mixtures (1:4 v/v) to maintain solubility while preserving bioactivity .
Data Interpretation & Methodological Challenges
Q. How should conflicting NMR signals (e.g., overlapping aromatic protons) be resolved?
- Apply 2D NMR techniques (COSY, HSQC) to differentiate adjacent protons and assign signals accurately .
- Compare spectra with synthesized analogs (e.g., phenyl vs. chlorophenyl derivatives) to identify substituent-induced shifts .
Q. What analytical methods validate the absence of toxic byproducts (e.g., residual pyridine)?
- GC-MS with a DB-5MS column detects pyridine at ppm levels .
- ICP-OES confirms heavy metal contamination (e.g., from zeolite catalysts) below 10 ppb .
Structural & Functional Insights
Q. How does the 3-phenyl-1,2,4-oxadiazole moiety influence biological activity?
- The phenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), while the oxadiazole improves metabolic stability by resisting CYP450 oxidation .
- Replace with heteroaromatic groups (e.g., thiophene) to modulate electron density and assess SAR .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME estimates LogP (2.8–3.2) and BBB permeability (low), aligning with its moderate oral bioavailability .
- Molecular dynamics simulations (AMBER) model protein-ligand binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
